4,7-Benzothiazoledione, 2-phenyl-
Description
Contextualization within Heterocyclic Organic Chemistry
Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to organic chemistry. rsc.org Among these, the benzothiazole (B30560) scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is of significant interest. wikipedia.orgbenthamscience.com Benzothiazoles are a class of bicyclic organic compounds with a benzene ring fused to a thiazole ring. researchgate.net The parent compound, 1,3-benzothiazole, is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. wikipedia.org
The subject of this article, 4,7-Benzothiazoledione, 2-phenyl-, is a derivative of this core structure. It is characterized by a phenyl group attached at the 2-position and dione (B5365651) functional groups at the 4- and 7-positions of the benzothiazole framework. This specific arrangement of atoms and functional groups imparts distinct chemical properties and reactivity to the molecule, making it a subject of study within the broader context of heterocyclic chemistry. The presence of both the electron-rich phenyl group and the electron-withdrawing dione moieties creates a molecule with potential for diverse chemical transformations and applications.
Significance of Benzothiazole-Dione Scaffolds in Advanced Materials Research
The benzothiazole-dione scaffold is a key structural motif in the development of advanced materials. These structures are integral to the design of fluorescent dyes, organic light-emitting diodes (OLEDs), organic transistors, and solar cells. mdpi.com The inherent electronic properties of the benzothiazole ring system, combined with the electron-accepting nature of the dione groups, allow for the tuning of photophysical and electronic characteristics.
This versatility makes benzothiazole-dione derivatives valuable building blocks in materials science. For instance, 2,1,3-benzothiadiazoles (BTDs), which are structurally related to benzothiazolediones, are widely used as fluorescent cores in the design of optical sensing devices for various analytes. mdpi.com The ability to modify the substituents on the benzothiazole ring, such as the phenyl group in 4,7-Benzothiazoledione, 2-phenyl-, provides a pathway to fine-tune the material's properties for specific applications, including their use as sensitizing dyes in photography. jchemrev.com
Overview of Key Research Domains for 4,7-Benzothiazoledione, 2-phenyl-
Research into 4,7-Benzothiazoledione, 2-phenyl- and related compounds spans several key domains. A primary area of investigation is in medicinal chemistry, where benzothiazole derivatives have shown a wide array of pharmacological activities. benthamscience.comjchemrev.com While this article will not detail specific therapeutic uses, it is important to note that the benzothiazole scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets. derpharmachemica.comnih.gov
Another significant research area is in the synthesis of novel organic materials. The unique electronic and photophysical properties of benzothiazole-diones make them attractive for applications in organic electronics and photonics. rsc.org Researchers are exploring how the introduction of different substituents, like the phenyl group, can modulate these properties to create materials with tailored functionalities. The synthesis of various benzothiazole derivatives is a continuous area of study, with researchers developing new methods to construct these complex molecules. derpharmachemica.commdpi.com
Structure
3D Structure
Properties
CAS No. |
221541-80-6 |
|---|---|
Molecular Formula |
C13H7NO2S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C13H7NO2S/c15-9-6-7-10(16)12-11(9)14-13(17-12)8-4-2-1-3-5-8/h1-7H |
InChI Key |
CRXAISJCYRXEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C(=O)C=CC3=O |
Origin of Product |
United States |
Electronic Structure and Theoretical Investigations of 4,7 Benzothiazoledione, 2 Phenyl
Density Functional Theory (DFT) Studies on Ground State Properties
DFT has proven to be a powerful tool for investigating the ground state properties of benzothiazole (B30560) derivatives. These computational methods allow for the accurate prediction of molecular structures and vibrational frequencies. For instance, studies on similar 2-substituted benzothiazoles have shown that the B3LYP functional, combined with a 6-311G(d,p) basis set, offers results that are superior to scaled Hartree-Fock (HF) approaches when compared with experimental data. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species.
For related antitumor benzothiazoles, FMO analysis has been instrumental in explaining their bioactivation. nih.gov It was found that the metabolic and antitumor activities of certain 2-(4-aminophenyl)benzothiazoles could only be rationalized by considering the formation of a reactive nitrenium ion intermediate. nih.gov The distribution of the HOMO in this nitrenium species was shown to directly correlate with the production of metabolites. nih.gov This predictive power has been verified experimentally, highlighting the utility of FMO analysis in understanding reaction mechanisms that are not chemically intuitive. nih.gov
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |
Charge Distribution and Electronic Localization Descriptors
The distribution of electronic charge within the 2-phenyl-4,7-benzothiazoledione molecule is fundamental to its reactivity and intermolecular interactions. Computational analyses reveal the localization of electron density and provide insights into the molecule's electrostatic potential.
In related benzothiazole systems, charge analysis has been used to understand intramolecular hydrogen bonding and its role in excited-state processes. nih.gov For example, in studies of 2-(2'-hydroxyphenyl)-benzothiazole derivatives, analysis of bond parameters and charge distribution indicated an enhancement of hydrogen bonds in the excited state, which facilitates processes like excited-state intramolecular proton transfer (ESIPT). nih.gov This highlights how charge distribution is intrinsically linked to the dynamic behavior of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. It is particularly useful for understanding absorption and emission spectra, as well as photochemical processes.
TD-DFT studies on related benzothiazole derivatives have been successful in elucidating complex excited-state phenomena. For instance, in 2-(2'-hydroxyphenyl)benzothiazole (HBT), TD-DFT calculations have been used to study the excited-state intramolecular proton transfer (ESIPT) process. mdpi.comresearchgate.net These studies have shown that upon photoexcitation, a proton can be transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring, leading to a tautomeric form with distinct fluorescence properties. mdpi.comresearchgate.net The energy barriers and pathways for such processes can be mapped out, providing a detailed picture of the excited-state dynamics. mdpi.comresearchgate.netrsc.org
Furthermore, TD-DFT has been employed to predict how substitutions on the benzothiazole core can tune the photophysical properties, such as Stokes shifts and emission wavelengths, which is valuable in the design of fluorescent probes. researchgate.net
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry offers a powerful lens through which to view and understand the intricate steps of chemical reactions. For benzothiazole derivatives, theoretical calculations have been pivotal in deciphering reaction mechanisms that are difficult to probe experimentally.
A significant example is the bioactivation of antitumor 2-(4-aminophenyl)benzothiazoles. nih.gov Conventional chemical intuition failed to explain their activity. Quantum mechanical computations revealed that the mechanism involves the formation of a reactive nitrenium ion intermediate through metabolism by cytochrome P450 1A1. nih.gov Frontier molecular orbital analysis of this intermediate successfully predicted the metabolic outcomes, which were later confirmed by experimental results. nih.gov This demonstrates the predictive capability of computational chemistry in understanding complex biological reaction pathways.
Conformational Analysis and Intramolecular Dynamics
The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis investigates the different spatial arrangements of atoms (conformers) and their relative energies.
Electrochemical Behavior of 4,7 Benzothiazoledione, 2 Phenyl
Redox Potentials and Associated Mechanisms of the Quinone System
The electrochemical signature of 2-phenyl-4,7-benzothiazoledione is dominated by the redox-active quinone moiety. The quinone system undergoes a two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). This process typically occurs in two discrete single-electron transfer steps. The first reduction generates a semiquinone radical anion, and the second leads to the formation of the hydroquinone dianion. The formal potentials of these redox events are sensitive to the solvent and pH of the medium.
While specific redox potential values for 2-phenyl-4,7-benzothiazoledione are not extensively documented in publicly available literature, the behavior of structurally similar 2-aryl-1,3-benzothiazole-4,7-diones provides valuable insights. For these compounds, the electron-withdrawing nature of the benzothiazole (B30560) ring is expected to increase the redox potential of the quinone system compared to simpler quinones. The 2-phenyl substituent can further modulate these potentials through its electronic effects.
The general mechanism can be represented as:
Step 1: Formation of the Semiquinone Radical Anion Q + e⁻ ⇌ Q•⁻
Step 2: Formation of the Hydroquinone Dianion Q•⁻ + e⁻ ⇌ Q²⁻
In protic media, these electron transfers are coupled with protonation steps, leading to the formation of the neutral hydroquinone (H₂Q). The sequence of these electron and proton transfers can vary depending on the experimental conditions.
Voltammetric Studies (e.g., Cyclic Voltammetry) for Electron Transfer Processes
Cyclic voltammetry (CV) is a powerful technique to probe the electron transfer processes of 2-phenyl-4,7-benzothiazoledione. A typical cyclic voltammogram would be expected to show two quasi-reversible or reversible redox couples, corresponding to the two one-electron reduction steps of the quinone system.
The key parameters obtained from a CV experiment include the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for each redox couple. The separation between these peaks (ΔEp) provides information about the kinetics of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K. Deviations from this value can indicate quasi-reversible or irreversible behavior.
For related 2-aryl-1,3-benzothiazole-4,7-dione derivatives, cyclic voltammetry studies have revealed that the substitution pattern on the 2-aryl ring significantly influences the redox potentials.
Table 1: Expected Cyclic Voltammetry Data for 2-Phenyl-4,7-benzothiazoledione (Hypothetical Data Based on Analogous Compounds)
| Redox Couple | Epc (V vs. ref) | Epa (V vs. ref) | ΔEp (mV) |
| Q/Q•⁻ | -0.4 to -0.6 | -0.3 to -0.5 | 60 - 80 |
| Q•⁻/Q²⁻ | -0.8 to -1.0 | -0.7 to -0.9 | 60 - 80 |
Note: These are hypothetical values based on the electrochemical behavior of structurally similar compounds. The exact values will depend on the experimental conditions (solvent, electrolyte, reference electrode).
Influence of Structural Modifications on Electrochemical Activity
The electrochemical properties of 2-phenyl-4,7-benzothiazoledione can be systematically tuned by introducing substituents on the 2-phenyl ring. The electronic nature of these substituents directly impacts the electron density of the quinone system, thereby altering its redox potentials.
Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the electron density on the quinone moiety. This makes the reduction more difficult, resulting in a cathodic shift (more negative) of the redox potentials.
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the quinone system. This facilitates reduction, leading to an anodic shift (more positive) of the redox potentials.
This predictable structure-activity relationship allows for the rational design of molecules with tailored electrochemical properties for specific applications.
Table 2: Predicted Effect of Substituents on the First Redox Potential (Q/Q•⁻) of 2-Phenyl-4,7-benzothiazoledione Derivatives
| Substituent on Phenyl Ring | Electronic Effect | Predicted Shift in Redox Potential |
| -OCH₃ (methoxy) | Electron-donating | Cathodic (more negative) |
| -CH₃ (methyl) | Electron-donating | Cathodic (more negative) |
| -H (unsubstituted) | Reference | - |
| -Cl (chloro) | Electron-withdrawing | Anodic (more positive) |
| -NO₂ (nitro) | Strongly electron-withdrawing | Anodic (more positive) |
Electrocatalytic Applications
The reversible redox behavior of the quinone system in 2-phenyl-4,7-benzothiazoledione makes it a promising candidate for electrocatalytic applications. The molecule can act as an electron mediator, facilitating electrochemical reactions that would otherwise occur at a high overpotential.
One potential application is in the electrocatalytic oxidation or reduction of biologically relevant molecules. For instance, the hydroquinone form of the molecule could be used to catalytically reduce substrates, being electrochemically regenerated in the process. While specific electrocatalytic applications for 2-phenyl-4,7-benzothiazoledione are still under exploration, the broader class of benzothiazole derivatives has shown promise in photocatalysis, which often shares mechanistic principles with electrocatalysis. The ability to fine-tune the redox potential through structural modifications is particularly advantageous for optimizing the catalytic efficiency towards a specific substrate.
Applications of 4,7 Benzothiazoledione, 2 Phenyl Derivatives in Advanced Materials Science
Organic Electronics
Derivatives of 2-phenylbenzothiazole (B1203474) are widely utilized as building blocks in the field of organic electronics, finding applications in transistors, light-emitting diodes, and solar cells. mdpi.com The inherent electronic properties of the benzothiazole (B30560) core, which can be readily modified by functionalization of the phenyl group, allow for the precise tuning of material characteristics to suit specific device requirements.
The 2-phenylbenzothiazole moiety has been incorporated into organic semiconductors designed for Organic Field-Effect Transistors (OFETs). mdpi.com These materials often function as p-type semiconductors, where the charge transport is mediated by holes. The performance of these materials in OFETs is critically dependent on factors such as molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). While extensive performance data for simple 2-phenyl- derivatives is still emerging, related heterocyclic systems demonstrate the potential of this structural class. For instance, rationally designed benzothiadiazole derivatives, which share structural similarities, have been shown to act as efficient p-type semiconductors with hole mobilities reaching up to 10⁻¹ cm² V⁻¹ s⁻¹.
The development of efficient light-emitting materials is crucial for Organic Light-Emitting Diode (OLED) technology, and 2-phenylbenzothiazole derivatives have emerged as promising candidates. research-nexus.net Theoretical and experimental studies have shown that their performance is linked to their molecular geometry; non-planar configurations, often found in derivatives combined with triphenylamine, are particularly important for device performance. research-nexus.net These structural features help to prevent aggregation-caused quenching of fluorescence in the solid state.
Researchers have successfully synthesized benzothiazole-based materials that emit light across the visible spectrum, including deep blue and bluish-white. research-nexus.net By modifying the molecular structure, the emission color can be finely tuned. For example, iridium(III) complexes incorporating 2-phenylbenzothiazole ligands have been developed where the emission color can be adjusted from yellow to red. The strategic design of these molecules is critical for achieving high-performance OLEDs. research-nexus.net
Table 1: Performance of Selected 2-Phenylbenzothiazole Derivatives in OLEDs
| Derivative Class | Emission Color | Wavelength (nm) | CIE Coordinates | External Quantum Efficiency (EQE) | Source |
| Polyacene-benzothiazole | Deep Blue | 438 | (0.183, 0.234) | Not Reported | research-nexus.net |
| Benzothiazole-Triphenylamine | Bluish-White | Not Specified | Not Specified | Not Reported | research-nexus.net |
| Cyano-PV Benzothiazole | Red | Not Specified | Not Specified | Not Reported | research-nexus.net |
In the realm of organic photovoltaics (OPVs), 2-phenylbenzothiazole derivatives are explored as components in donor-acceptor (D-A) systems. mdpi.com The benzothiazole unit can function as an electron-accepting moiety, which is a critical role in the charge separation process necessary for generating a photocurrent. When paired with a suitable electron-donating material, these D-A systems can absorb solar radiation, generate excitons, and separate them into free charge carriers at the donor-acceptor interface. The efficiency of these solar cells is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the active layer. The tunability of the 2-phenylbenzothiazole core allows for the optimization of these parameters to enhance photovoltaic performance. mdpi.com
Chemical Sensing Platforms
The inherent fluorescence and binding capabilities of 2-phenylbenzothiazole derivatives make them excellent candidates for the development of chemical sensors. mdpi.comnih.gov They have been successfully employed to detect a variety of analytes, including ions and changes in pH, often with high selectivity and sensitivity.
Derivatives of 2-phenylbenzothiazole have been engineered as chemosensors for detecting various cations and anions. mdpi.comnih.gov The sensing mechanism often relies on a change in the material's optical properties, such as fluorescence, upon binding with a target ion. nih.gov
Specifically, hydroxy-substituted 2-phenylbenzothiazole derivatives have demonstrated notable ion-sensing capabilities. The position of the hydroxyl group on the phenyl ring dictates the selectivity of the sensor. For example, 2-(2'-hydroxyphenyl)benzothiazole exhibits specific binding to zinc(II) ions, showing a distinct response compared to its interaction with cadmium(II) and mercury(II) ions. nih.gov Conversely, 2-(4'-hydroxyphenyl)benzothiazole interacts preferentially with mercury(II) ions. nih.gov This selectivity arises from the specific coordination environment formed between the benzothiazole derivative and the metal ion.
Table 2: Ion Selectivity of Hydroxyphenyl)benzothiazole Derivatives
| Compound | Target Ion | Competing Ions | Detection Method | Source |
| 2-(2'-hydroxyphenyl)benzothiazole | Zn(II) | Cd(II), Hg(II) | UV-visible and fluorescence changes | nih.gov |
| 2-(4'-hydroxyphenyl)benzothiazole | Hg(II) | Zn(II), Cd(II) | UV-visible absorption changes | nih.gov |
The development of reliable pH sensors is critical for applications in environmental monitoring and biological systems. Benzothiazole derivatives have been successfully adapted for this purpose. researchgate.netresearchgate.net
One approach involves creating 2-phenylazo-6-substituted-benzothiazoles. These azo dyes exhibit significant changes in their absorption spectra in response to pH variations, resulting in a distinct color change from blue to red, making them effective as optical sensors for low pH environments. researchgate.net
Another strategy utilizes fluorescence-based sensing. A novel fluorescent probe based on a benzothiazole derivative has been developed for monitoring acidic pH. researchgate.net This sensor operates through a photo-induced electron transfer (PET) mechanism. In less acidic conditions, the fluorescence is quenched, but as the concentration of hydrogen ions increases, the PET process is hindered, leading to a significant enhancement in fluorescence. This probe demonstrates a linear response across an acidic pH range of 3.44 to 6.46 and has a calculated pKa value of 4.23. researchgate.net Its response is rapid, occurring in less than a minute, and highly selective for H⁺ ions over common metal ions and anions. researchgate.net
Table 3: Characteristics of a Benzothiazole-Based Fluorescent pH Probe
| Property | Value | Source |
| Linear pH Response Range | 3.44 - 6.46 | researchgate.net |
| pKa Value | 4.23 | researchgate.net |
| Sensing Mechanism | Photo-induced Electron Transfer (PET) | researchgate.net |
| Response Time | < 1 minute | researchgate.net |
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Structure Property Relationship Studies in 4,7 Benzothiazoledione, 2 Phenyl Analogues
Impact of Substituent Effects on Electronic Characteristics
The electronic landscape of 2-phenyl-4,7-benzothiazoledione analogues is predominantly dictated by the nature of the substituents on the 2-phenyl ring. These substituents modulate the electron density across the entire molecule, directly influencing the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Attaching electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, to the 2-phenyl ring increases the energy of the HOMO more significantly than the LUMO. This effect reduces the HOMO-LUMO energy gap, which typically leads to a red-shift (a shift to longer wavelengths) in the material's absorption spectrum. Conversely, appending electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), lowers the energy of both the HOMO and LUMO, but with a more pronounced effect on the LUMO. This also tends to narrow the energy gap.
Theoretical studies on related benzothiazole (B30560) derivatives have quantified these effects. For instance, analysis using Density Functional Theory (DFT) allows for the calculation of various reactivity descriptors that change with substitution. scirp.org While specific data for 2-phenyl-4,7-benzothiazoledione is not available, the principles are well-established from studies on analogous quinone systems. In studies of benzoquinone (BQ) derivatives, it was found that EWGs like chlorine increase the electrophilicity and reactivity of the quinone ring, while EDGs like methyl and tert-butyl decrease it. nih.govnih.gov This reactivity is a direct consequence of the substituent's influence on the electronic charge distribution and orbital energies of the quinone system.
Table 1: Influence of Substituent Type on the Electronic Properties of Aromatic Quinone Systems
| Substituent Type | Example Group | Effect on 2-Phenyl Ring | Expected Impact on 4,7-Benzothiazoledione Core | Consequence for HOMO-LUMO Gap |
|---|---|---|---|---|
| Electron-Donating | -OCH₃, -CH₃ | Increases electron density | Reduces electrophilicity | Decrease |
Correlation of Molecular Architecture with Electrochemical Performance
The electrochemical behavior of 2-phenyl-4,7-benzothiazoledione analogues is intrinsically linked to their molecular architecture, specifically the electronic effects of the substituents on the phenyl ring. The 4,7-dione moiety is a redox-active quinone, capable of undergoing reversible reduction-oxidation cycles. The potential at which these redox events occur can be precisely tuned.
Cyclic voltammetry studies on similar heterocyclic systems demonstrate this correlation clearly. For related benzoquinone derivatives, the reduction potential is highly sensitive to the attached substituents. nih.gov Electron-withdrawing groups facilitate the reduction of the quinone ring by stabilizing the resulting radical anion, thus shifting the reduction potential to more positive (less negative) values. In contrast, electron-donating groups destabilize the reduced species, making reduction more difficult and shifting the potential to more negative values.
Research on substituted benzoquinones (BQD) illustrates this principle effectively. The reactivity towards a thiol nucleophile, which correlates with the ease of reduction, was shown to increase with the electron-withdrawing strength of the substituent. nih.govnih.gov This establishes a clear trend in electrochemical properties.
Table 2: Relative Reactivity and Implied Redox Potential of Substituted Benzoquinones Data derived from reactivity trends described in literature. nih.gov
| Compound | Substituent(s) | Electronic Nature | Relative Reactivity/Ease of Reduction |
|---|---|---|---|
| tert-Butyl-BQ | -(CH₃)₃C | Strong Electron-Donating | Lowest |
| Methyl-BQ | -CH₃ | Electron-Donating | Low |
| Benzoquinone (BQ) | -H | Neutral | Moderate |
| Chloro-BQ (CBQ) | -Cl | Electron-Withdrawing | High |
This data demonstrates that by selecting appropriate substituents for the 2-phenyl ring on a 4,7-benzothiazoledione core, the redox potentials can be systematically engineered for applications such as organic batteries or electrochromic devices.
Rational Design for Tuning Photophysical Efficiency
The photophysical properties, such as light absorption, fluorescence, and quantum yield, of 2-phenyl-4,7-benzothiazoledione analogues are governed by the molecule's ability to manage absorbed energy. Rational design focuses on controlling the pathways of excited-state decay, favoring radiative emission (fluorescence) over non-radiative decay (heat loss).
A key factor is the degree of intramolecular charge transfer (ICT) from the donor (phenyl group) to the acceptor (benzothiazoledione core) upon photoexcitation. The efficiency of this ICT and the subsequent properties of the excited state are highly dependent on the substituents and the molecular geometry. rsc.org
Design principles for tuning photophysical efficiency include:
Controlling ICT Character: Stronger EDGs on the phenyl ring will enhance the ICT character, often leading to a larger Stokes shift (the energy difference between absorption and emission maxima) and increased sensitivity to solvent polarity. rsc.org
Enforcing Molecular Planarity and Rigidity: The photophysical properties of related 2-phenylbenzothiazole (B1203474) systems are influenced by the angle between the benzothiazole and phenyl rings. mdpi.com A more planar structure enhances π-conjugation, affecting absorption and emission wavelengths. Furthermore, designing rigid molecular structures can increase fluorescence quantum yield. researchgate.net Studies on similar fluorophores show that restricting molecular vibrations and rotations in a solid matrix slows non-radiative decay processes, thereby enhancing radiative emission. rsc.org
Modulating Intermolecular Interactions: In the solid state, phenomena like aggregation-induced emission (AIE) can be engineered. mdpi.com By designing molecules that have weak π-π interactions in the solid state, aggregation can restrict intramolecular rotations, opening up a radiative pathway that is inactive in solution.
Establishing Design Principles for Enhanced Material Functionality
Based on the structure-property relationships observed in analogues, a set of design principles can be established to create functional materials based on the 2-phenyl-4,7-benzothiazoledione scaffold.
Tuning Energy Levels and Redox Potentials: The HOMO/LUMO energies and redox potentials can be precisely controlled by the Hammett parameters of the substituents on the 2-phenyl ring. EWGs lower the orbital energies and increase the reduction potential, making the materials suitable as electron acceptors or n-type semiconductors. EDGs raise the orbital energies and lower the reduction potential, tailoring them for use as electron donors or p-type semiconductors. scirp.orgnih.gov
Engineering the Optical Response: The absorption and emission wavelengths can be tuned across the visible spectrum by modulating the strength of the donor and acceptor units. The combination of a strong acceptor core with various substituted phenyl rings provides access to a wide color palette for applications in dyes, pigments, and organic light-emitting diodes (OLEDs).
Maximizing Luminescence Efficiency: For applications requiring high brightness, such as in bio-imaging or displays, molecular design should focus on maximizing the fluorescence quantum yield. This is achieved by creating rigid and planar molecular architectures that minimize non-radiative decay pathways. rsc.orgresearchgate.net The introduction of bulky side groups can also prevent quenching caused by π-π stacking in the solid state.
By systematically applying these principles, researchers can move beyond trial-and-error synthesis and rationally design novel 2-phenyl-4,7-benzothiazoledione derivatives with properties tailored for specific, high-performance applications.
Future Research Directions and Prospects for 4,7 Benzothiazoledione, 2 Phenyl
Development of Novel and Efficient Synthetic Routes
The advancement of applications for 2-phenyl-4,7-benzothiazoledione hinges on the development of more efficient, scalable, and sustainable synthetic methods. Current synthetic strategies, while effective at the laboratory scale, often present challenges for large-scale production. Future research should prioritize the following areas:
Catalytic Approaches: Exploration of novel transition-metal-catalyzed cross-coupling reactions could provide more direct and atom-economical routes to the benzothiazoledione core. Investigating catalysts that can facilitate the construction of the thiazole (B1198619) ring and subsequent oxidation in a one-pot or tandem sequence would be a significant step forward.
Green Chemistry Principles: The development of synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste generation is crucial. This includes exploring solvent-free reaction conditions or the use of bio-based solvents.
Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This approach is particularly well-suited for optimizing multi-step syntheses and enabling scalable production.
Photochemical and Electrochemical Synthesis: Investigating light- or electricity-driven synthetic methods could unlock new reaction pathways that are not accessible through traditional thermal methods, potentially leading to more efficient and selective syntheses.
Exploration of Advanced Spectroscopic Probes and Techniques
A deeper understanding of the photophysical and electronic properties of 2-phenyl-4,7-benzothiazoledione is essential for its application in areas like organic electronics and sensor technology. Future research should leverage advanced spectroscopic techniques to probe its behavior in greater detail.
Ultrafast Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can elucidate the dynamics of excited states on femtosecond to nanosecond timescales. This information is critical for understanding the mechanisms of photoinduced electron transfer and energy transfer processes, which are fundamental to applications in photovoltaics and photocatalysis.
Single-Molecule Spectroscopy: Studying individual 2-phenyl-4,7-benzothiazoledione molecules can reveal heterogeneities that are obscured in ensemble measurements. This can provide insights into how the local environment influences its photophysical properties.
Advanced NMR Techniques: The application of two-dimensional and solid-state NMR spectroscopy can provide detailed structural information and insights into intermolecular interactions in different phases and composite materials.
The table below outlines potential advanced spectroscopic techniques and the insights they could provide for the study of 2-phenyl-4,7-benzothiazoledione.
| Spectroscopic Technique | Potential Insights |
| Transient Absorption Spectroscopy | Characterization of excited-state lifetimes and dynamics. |
| Time-Resolved Fluorescence | Investigation of radiative decay pathways and quenching mechanisms. |
| Single-Molecule Spectroscopy | Probing of local environmental effects on photophysics. |
| Solid-State NMR | Elucidation of solid-state packing and intermolecular interactions. |
Integration into Hybrid Material Systems and Composites
The unique properties of 2-phenyl-4,7-benzothiazoledione make it an attractive building block for the creation of novel hybrid materials and composites with tailored functionalities.
Metal-Organic Frameworks (MOFs): Using 2-phenyl-4,7-benzothiazoledione or its derivatives as organic linkers in the synthesis of MOFs could result in materials with interesting catalytic, sensing, or gas storage capabilities. The quinone unit could act as a redox-active site within the framework.
Nanoparticle Functionalization: Covalently attaching 2-phenyl-4,7-benzothiazoledione to the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots) can create hybrid systems with combined properties. For example, functionalizing quantum dots could facilitate photoinduced electron transfer for applications in light harvesting and sensing.
Expanding Applications in Emerging Technologies and Fundamental Science
While current research has hinted at the potential of 2-phenyl-4,7-benzothiazoledione, its full range of applications is yet to be explored. Future work should target its use in cutting-edge technologies and as a tool for fundamental scientific inquiry.
Organic Electronics: The electron-accepting nature of the dione (B5365651) core, combined with the extended π-system, makes this compound a candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Research should focus on designing and synthesizing derivatives with optimized electronic properties for these applications.
Chemosensors: The reactivity of the quinone moiety towards certain analytes could be exploited for the development of selective and sensitive chemosensors. For instance, its interaction with nucleophiles could form the basis of a colorimetric or fluorescent sensor.
Photocatalysis: The ability of 2-phenyl-4,7-benzothiazoledione to absorb light and engage in redox processes suggests its potential as an organic photocatalyst for promoting chemical transformations, such as oxidation reactions or the degradation of pollutants.
Probing Biological Systems: As a redox-active and potentially fluorescent molecule, it could be developed as a probe for studying redox processes in biological systems, although this would require careful design to ensure specificity and minimize toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-4,7-benzothiazoledione, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzothiazoles are prepared by refluxing aromatic amines with thiourea derivatives in ethanol or DMF under acidic conditions (e.g., glacial acetic acid). Reaction optimization involves adjusting reflux duration (4–6 hours), solvent polarity, and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .
- Key Parameters : Monitor reaction progress via TLC, and purify products using recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing 2-phenyl-4,7-benzothiazoledione derivatives?
- Characterization Workflow :
- NMR : Confirm regiochemistry and substituent integration via H and C NMR.
- Mass Spectrometry : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve conformational ambiguities in solid-state structures .
- Validation : Cross-reference spectral data with computational models (e.g., DFT) to ensure accuracy .
Q. How is the pharmacological activity of benzothiazoledione derivatives screened in preliminary studies?
- Protocol : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7) using agar diffusion or MTT assays. Activity is quantified via inhibition zones or IC values .
- Data Interpretation : Compare results with reference drugs (e.g., ciprofloxacin for antimicrobial activity) and note substituent-dependent trends (e.g., chloro groups enhance potency) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the bioactivity of 2-phenyl-4,7-benzothiazoledione derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -Cl, -NO): Increase antimicrobial activity (Entry 3b: 19 mm inhibition vs. S. aureus) but may reduce solubility .
- Electron-Donating Groups (e.g., -OCH): Improve pharmacokinetic profiles but lower potency .
- Experimental Design : Synthesize analogs systematically (e.g., para/meta substitution) and evaluate using dose-response assays .
Q. What strategies resolve contradictions in reported biological activities of benzothiazoledione derivatives?
- Case Study : Discrepancies in antifungal activity (e.g., Ali et al., 2010 vs. Echevarria, 1999) may arise from strain variability or assay conditions.
- Resolution :
- Standardized Assays : Use CLSI guidelines for MIC determination.
- Computational Validation : Perform molecular docking to assess target binding (e.g., CYP51 for antifungals) and correlate with experimental IC .
Q. How can conformational analysis improve the design of benzothiazoledione-based kinase inhibitors?
- Approach :
- Hirshfeld Surface Analysis : Identify key intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal structures .
- Docking Studies : Simulate binding to kinase active sites (e.g., CDK1, GSK3β) using AutoDock Vina. Optimize substituents to enhance binding free energy (ΔG) .
- Validation : Compare predicted activity with in vitro kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
